

terpin hydrate physical and chemical properties

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Compound of Interest

Compound Name: *Terpin*

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An In-depth Technical Guide to the Physicochemical Properties of **Terpin** Hydrate

Introduction

Terpin hydrate (cis-p-menthane-1,8-diol monohydrate) is a terpene diol that has been utilized for over a century, primarily for its secretolytic and expectorant properties in the management of respiratory conditions such as bronchitis and the common cold.[1][2][3] Derived from natural sources like oil of turpentine, oregano, thyme, and eucalyptus, its synthesis is most commonly achieved through the acid-catalyzed hydration of α -pinene.[1][4][5] While its prevalence in over-the-counter medications has diminished, particularly in the United States, following a re-evaluation of its efficacy by the FDA in the 1990s, **terpin** hydrate remains a valuable compound available through prescription from compounding pharmacies.[1][4][6]

This technical guide provides a comprehensive exploration of the core physical and chemical properties of **terpin** hydrate. Designed for the modern researcher and pharmaceutical professional, this document moves beyond simple data recitation to explain the causality behind its characteristics and the methodologies used for its analysis, ensuring a thorough understanding for application in research and formulation development.

Chemical Identity and Molecular Structure

The precise identification of **terpin** hydrate is fundamental. It exists as a monohydrate of the cis-isomer of p-menthane-1,8-diol. The anhydrous form can be prepared, but it readily re-forms the hydrate in the presence of moisture.[7]

Identifier	Value
IUPAC Name	4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[1]
Synonyms	cis-Terpin hydrate, Terpinol hydrate, p-Menthane-1,8-diol monohydrate[7][8][9]
CAS Registry No.	2451-01-6 (monohydrate); 80-53-5 (anhydrous) [7][10]
Molecular Formula	C ₁₀ H ₂₀ O ₂ ·H ₂ O (Hydrate); C ₁₀ H ₂₀ O ₂ (Anhydrous) [8]
Molecular Weight	190.28 g/mol (Hydrate); 172.27 g/mol (Anhydrous)[10][11][12]

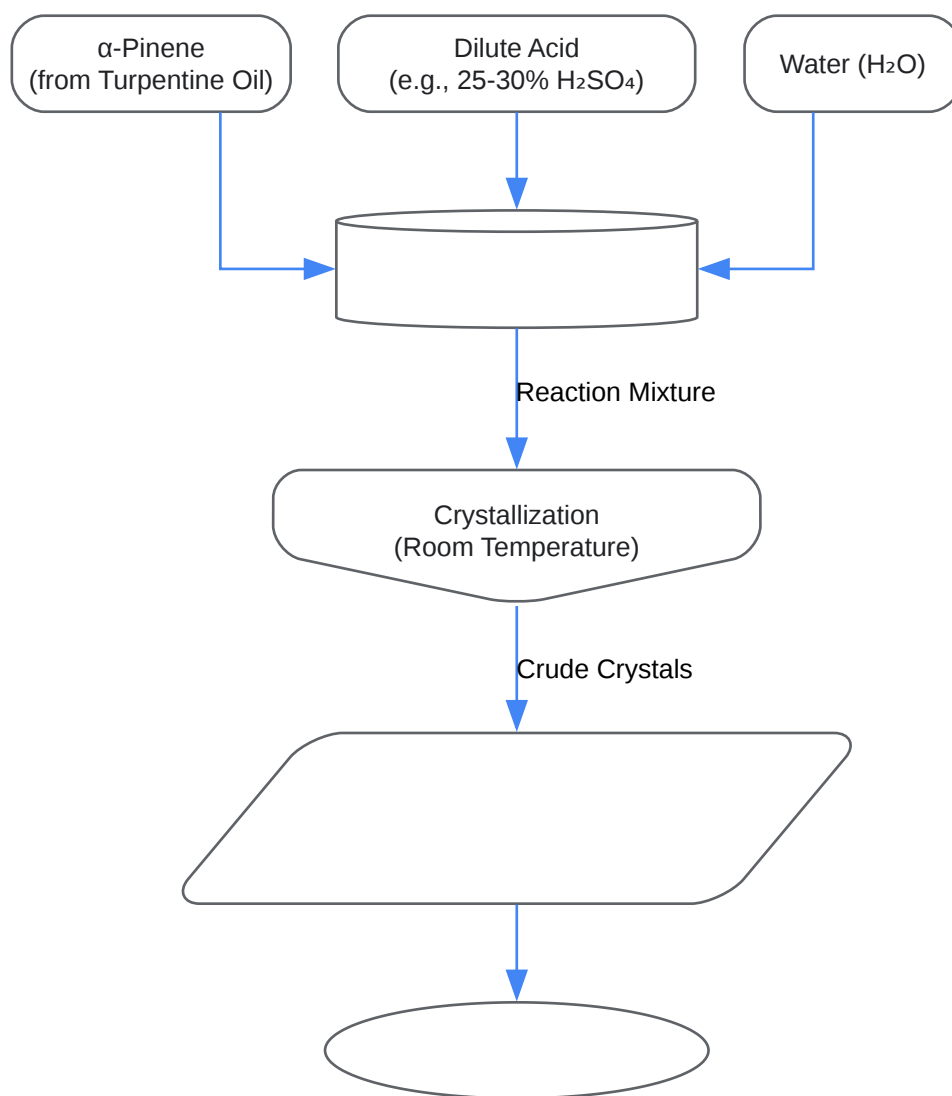
The molecule possesses two hydroxyl groups, one tertiary alcohol at the 1-position of the cyclohexane ring and another at the 8-position of the p-menthane structure. This diol structure is critical to its physical properties, particularly its solubility profile.

Caption: Chemical structure of cis-**terpin** hydrate.

Synthesis Pathway Overview

The industrial synthesis of **terpin** hydrate is a classic example of acid-catalyzed hydration of a terpene. The primary feedstock is α -pinene, the main constituent of turpentine oil.

Core Reaction: Hydration of α -pinene using dilute mineral acids, such as sulfuric acid, or sulfonic acids.[13][14] The reaction proceeds by protonation of the double bond in pinene, leading to a carbocation intermediate which is then attacked by water.



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Caption: Generalized workflow for the synthesis of **terpin** hydrate.

This process requires careful control of temperature and reaction time to maximize the yield of **terpin** hydrate and minimize the formation of byproducts like dipentene.[13] More recent methods have explored composite catalysts, such as tartaric acid–boric acid, to achieve synthesis under milder conditions.[5]

Physical and Chemical Properties

The utility and formulation of **terpin** hydrate are dictated by its physicochemical characteristics.

General Physical Characteristics

Property	Description	Source(s)
Appearance	Colorless, lustrous rhombic crystals or a white crystalline powder.	[9][11]
Odor	Slight, characteristic odor. No odor of turpentine should be present in the purified substance.	[7][15]
Taste	Slightly bitter.	[7][9]
Efflorescence	Efflorescent in dry air, meaning it loses its water of hydration upon exposure.	[7][9][15]
Melting Point	115-117 °C (for the cis-hydrate). The anhydrous cis-form melts at 104-105 °C.	[4][7][11][16]
Boiling Point	258 °C (for the anhydrous cis-form).	[7]
Residue on Ignition	Not more than 0.1% as per USP standards.	[17]

Solubility Profile

The solubility of **terpin** hydrate is a critical factor for formulation, particularly for liquid elixirs. Its amphiphilic nature, with two hydroxyl groups and a hydrocarbon backbone, results in a varied solubility profile.

Solvent	Solubility (at ~20-25°C)	Solubility (Boiling)	Source(s)
Water	Sparingly soluble (1g in ~250 mL; ~4 mg/mL).	Sparingly soluble (1g in ~34 mL).	[7][16]
Ethanol	Soluble (1g in ~13 mL; ~38 mg/mL).	Very soluble (1g in ~3 mL).	[7][18][19]
Methanol	Soluble (1g in ~13 mL).	Very soluble.	[7][18]
Chloroform	Slightly soluble (1g in ~135 mL).	-	[7]
Diethyl Ether	Slightly soluble (1g in ~140 mL).	-	[7]
DMSO	Soluble (>38 mg/mL).	-	[18][19]
Benzene	Slightly soluble (1g in ~77 mL).	-	[7]
Petroleum Ether	Practically insoluble.	-	[7][18]

The significant increase in solubility in boiling alcohol is a key principle used in its recrystallization and purification.[9] The limited aqueous solubility necessitates the high alcohol content (often over 40%) found in traditional **terpin** hydrate elixirs.[1]

Chemical Reactivity and Stability

- **Stability:** **Terpin** hydrate is stable under standard tight container storage conditions.[17][20] Its primary instability in an open environment is the loss of its water of hydration.[7]
- **Decomposition:** When heated strongly, especially under fire conditions, it may decompose and emit toxic fumes.[20]
- **Reaction with Acid:** A key identification test involves adding a few drops of sulfuric acid to a hot solution of **terpin** hydrate. The solution becomes turbid and develops a strong, aromatic

odor due to dehydration and rearrangement reactions.[17]

- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[20]

Pharmacological Profile: Mechanism of Action

Understanding the mechanism is key to appreciating its therapeutic role. **Terpin** hydrate is a direct-acting expectorant.

- Stimulation of Bronchial Glands: It acts directly on the secretory cells of the lower respiratory tract.[1][4]
- Increased Secretion: This stimulation promotes the secretion of a less viscous, more watery fluid into the airways.[2]
- Mucus Liquefaction: The increased fluid volume dilutes and liquefies thick, tenacious mucus (phlegm).[1][2]
- Enhanced Mucociliary Clearance: This change in mucus consistency makes it easier to expel from the respiratory tract via coughing, rendering the cough more productive.[4]

Additionally, **terpin** hydrate is reported to have a mild antiseptic effect on the pulmonary parenchyma.[1][4][8]

Analytical Methodologies and Quality Control (USP)

For drug development and quality assurance, robust analytical methods are essential. The United States Pharmacopeia (USP) provides a detailed monograph for **terpin** hydrate.[17]

Identification

- Test A (Infrared Absorption): An IR spectrum of the dried sample (over a desiccant for 4 hours) must match that of the USP **Terpin** Hydrate Reference Standard (RS).[17] This provides a definitive fingerprint of the molecule.
- Test B (Reaction with Sulfuric Acid): As described in section 3.3, the formation of turbidity and a characteristic aromatic odor upon adding sulfuric acid to a hot solution serves as a

classic qualitative test.[\[17\]](#)

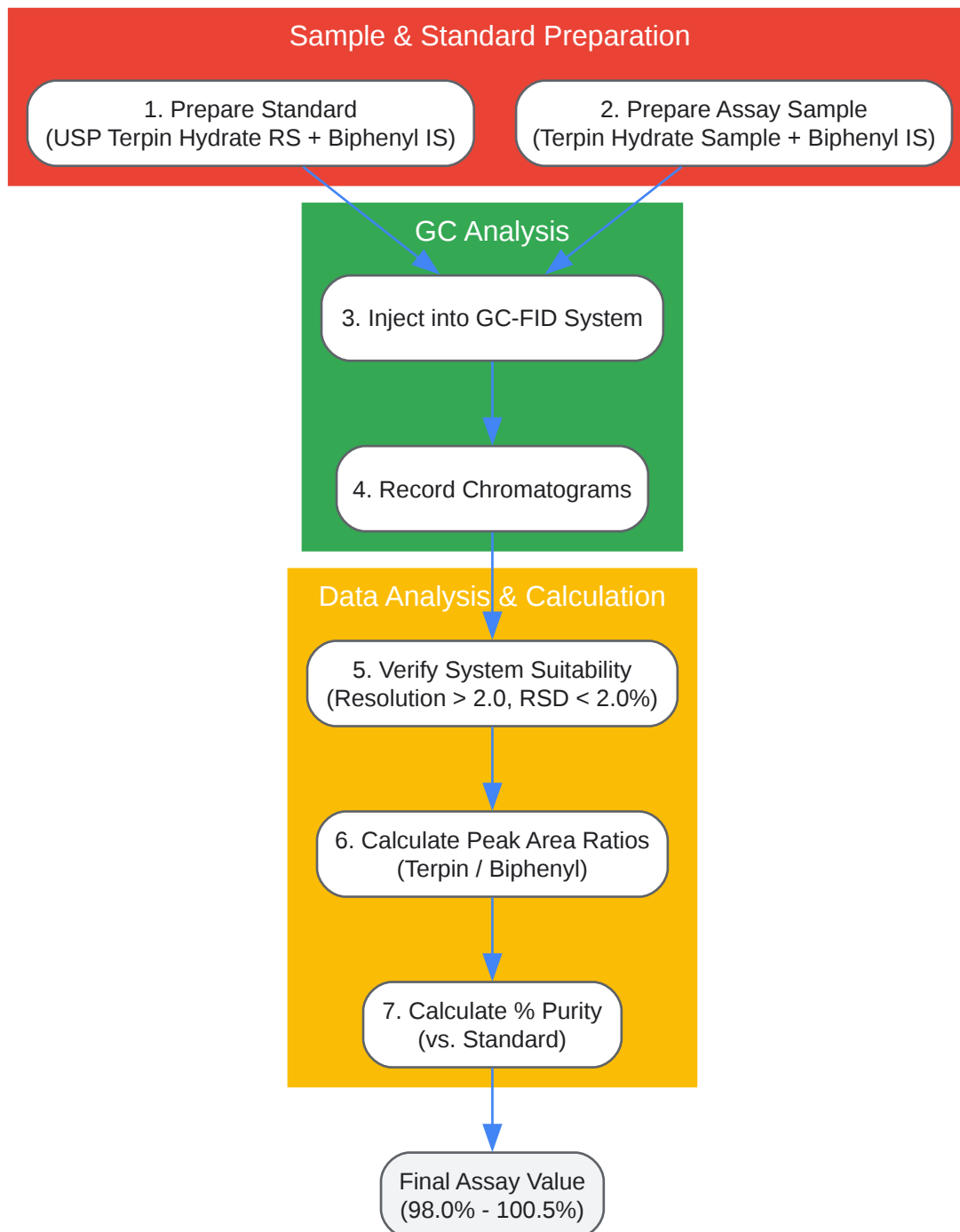
Assay (Purity Determination)

The USP mandates a Gas Chromatography (GC) method for quantifying **terpin** hydrate, calculated on an anhydrous basis. The assay must show a purity of not less than 98.0% and not more than 100.5%.[\[17\]](#)[\[21\]](#)

Protocol: USP Gas Chromatography Assay for **Terpin** Hydrate

- Internal Standard Solution: Prepare a solution of biphenyl in chloroform at a concentration of approximately 20 mg/mL. The internal standard is crucial for correcting variations in injection volume and detector response, ensuring high precision.
- Standard Preparation: a. Accurately weigh ~170 mg of USP **Terpin** Hydrate RS into a 100-mL volumetric flask. b. Dissolve in 5 mL of alcohol. c. Add exactly 5.00 mL of the Internal Standard Solution. d. Dilute to volume with chloroform and mix thoroughly.
- Assay (Sample) Preparation: a. Accurately weigh ~170 mg of the **terpin** hydrate sample into a 100-mL volumetric flask. b. Follow the same procedure as the Standard Preparation from step 2b onwards.
- Chromatographic System:
 - Instrument: Gas chromatograph with a flame-ionization detector (FID).
 - Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.
 - Temperatures: Injection port and detector at 260°C; column at 120°C.
 - Carrier Gas: Nitrogen, with a flow rate adjusted to achieve retention times of approximately 7 minutes for **terpin** and 11 minutes for biphenyl.
- System Suitability: a. Inject the Standard Preparation. b. The resolution (R) between the **terpin** and biphenyl peaks must be not less than 2.0. c. The relative standard deviation (RSD) for replicate injections must not be more than 2.0%. This ensures the system is performing adequately for precise quantification.

- Procedure & Calculation: a. Inject equal volumes (~1 μL) of the Standard Preparation and the Assay Preparation into the chromatograph. b. Record the peak areas. c. Calculate the ratio (R_s and R_u) of the **terpin** peak area to the biphenyl peak area for both the Standard and Assay preparations. d. The quantity of $\text{C}_{10}\text{H}_{20}\text{O}_2$ is calculated using the standard USP formula comparing these ratios against the known weight of the reference standard.



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Caption: Workflow for the USP Gas Chromatography assay of **terpin** hydrate.

Other Key Quality Tests

- **Water Content:** Determined by Karl Fischer titration (Method I 921). The acceptable range is between 9.0% and 10.0%, which corresponds to the theoretical water content of the monohydrate.^{[17][22]}
- **Residual Turpentine:** The final product must have no odor of turpentine oil, ensuring adequate purification from starting materials and byproducts.^[17]

Conclusion

Terpin hydrate is a well-characterized molecule with a long history of pharmaceutical use. Its physical properties, particularly its crystalline nature, efflorescence, and distinct solubility profile, are direct consequences of its diol structure and hydrated state. These characteristics are paramount for its synthesis, purification, and formulation into medicinal products. The chemical reactivity provides the basis for simple identification tests, while modern chromatographic techniques, as outlined by the USP, ensure its quality and purity. For researchers and drug development professionals, a firm grasp of these fundamental physicochemical properties is essential for leveraging this historic expectorant in contemporary therapeutic contexts, especially within the specialized field of pharmaceutical compounding.

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